molecular formula C7H13N B1463993 1-(Prop-2-en-1-yl)cyclobutan-1-amine CAS No. 1314966-41-0

1-(Prop-2-en-1-yl)cyclobutan-1-amine

Cat. No.: B1463993
CAS No.: 1314966-41-0
M. Wt: 111.18 g/mol
InChI Key: DTYCOBRGPYFLAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Prop-2-en-1-yl)cyclobutan-1-amine (CAS# 1314966-41-0) is a specialized organic compound with the molecular formula C7H13N and a molecular weight of 111.18 g/mol . This amine features a cyclobutane ring, a structure known for introducing significant strain and conformational rigidity into molecules. The presence of both the primary amine and the prop-2-en-1-yl (allyl) group on the same carbon atom of the cyclobutane ring makes this compound a valuable bifunctional synthetic building block. In research and development, this reagent is primarily of interest in medicinal chemistry and organic synthesis. The amine group can serve as a handle for the formation of amides or sulfonamides, while the allyl group is amenable to various further functionalization reactions, including polymerization, oxidation, or cross-coupling via click chemistry. While specific biological data for this compound is not available, molecules containing the cyclobutane core are frequently explored for their potential to create highly rigid peptide analogs and other biologically active scaffolds . The incorporation of cyclobutane rings into molecular structures is a recognized strategy to pre-organize a compound into a specific three-dimensional shape, which can be critical for probing biological targets or improving metabolic stability . Researchers may find this compound particularly useful as a starting material for the synthesis of more complex, sterically constrained molecules for use in drug discovery, materials science, and the development of novel chemical entities. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-prop-2-enylcyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-4-7(8)5-3-6-7/h2H,1,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYCOBRGPYFLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Cyclobutanamine Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Key Features/Applications Reference ID
1-(Prop-2-en-1-yl)cyclobutan-1-amine C₇H₁₁N 109.17 Propenyl group Research building block
1-(5-Chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine C₁₁H₁₁ClN₂O 222.67 Benzoxazolyl, chloro Pharmaceutical intermediate
1-[(2,4-Dichlorophenyl)methyl]cyclobutan-1-amine hydrochloride C₁₁H₁₄Cl₃N 266.60 Dichlorophenyl, hydrochloride salt Synthetic intermediate
1-(Aminomethyl)-N-methylcyclobutan-1-amine C₆H₁₂N₂ 112.17 Aminomethyl, methylamine R&D use; limited safety data

Key Observations:

  • Ring Strain and Reactivity: The cyclobutane ring introduces steric strain, enhancing reactivity compared to larger cycloalkanes (e.g., cyclohexane derivatives). For example, this compound’s allyl group may undergo addition reactions due to ring strain and electron-rich double bonds .
  • Chlorinated derivatives (e.g., ) exhibit enhanced lipophilicity, relevant to pharmacokinetics.

Allyl-Substituted Amines

Table 2: Allyl-Amines with Structural Similarities

Compound Name Molecular Formula Molecular Weight Structure Applications/Properties Reference ID
Triallylamine C₉H₁₅N 137.23 Three allyl groups Polymer crosslinking agent
2-Phenylprop-2-en-1-amine C₉H₁₁N 133.19 Phenyl, propenyl Synthetic intermediate
N,N-Diallylprop-2-en-1-amine (Triallylamine) C₉H₁₅N 137.23 Two allyl groups on nitrogen Industrial chemical

Key Observations:

  • Electronic Effects: Allyl groups donate electron density via conjugation, affecting amine basicity. For instance, triallylamine’s nitrogen is less basic than aliphatic amines due to resonance stabilization .
  • Steric Hindrance: Bulky allyl substituents (e.g., in triallylamine) reduce nucleophilicity, impacting reaction pathways compared to this compound, where the cyclobutane ring may direct reactivity toward ring-opening reactions .

Research and Application Gaps

  • Pharmacological Potential: Cyclobutanamine derivatives are understudied in drug discovery compared to cyclohexyl or piperidine analogs. The benzoxazolyl derivative highlights emerging interest in heterocyclic modifications.
  • Safety Data: Limited toxicological profiles exist for most compounds in this class. For example, 1-(Aminomethyl)-N-methylcyclobutan-1-amine lacks published safety data despite its R&D use .

Preparation Methods

From Cyclobutanone via Allylation and Reduction

  • Step 1: Allylation of Cyclobutanone
    Cyclobutanone is reacted with an allyl halide (such as propargyl bromide or allyl bromide) in the presence of a strong base to introduce the prop-2-en-1-yl substituent at the 1-position of the cyclobutane ring. Solvents like tetrahydrofuran (THF) are commonly used, and the reaction is typically conducted at low temperatures (0°C to room temperature) to control selectivity and yield.

  • Step 2: Conversion to Amines
    The intermediate carbonyl or nitrile derivatives formed after allylation can be converted to the amine via reduction. For example, catalytic hydrogenation using hydrogen gas and palladium on carbon (Pd/C) catalyst effectively reduces nitriles or oximes to primary amines.

This route is supported by analogous synthesis of 1-(Prop-2-en-1-yl)cyclobutane-1-carbonitrile, where nucleophilic substitution and reduction steps are employed to achieve the amine functionality.

Nucleophilic Substitution on Cyclobutane Carbonitriles

  • Starting from 1-(Prop-2-en-1-yl)cyclobutane-1-carbonitrile, nucleophilic substitution reactions can replace the nitrile group with an amine group. This is often achieved by catalytic hydrogenation or by treatment with reducing agents such as lithium aluminum hydride (LiAlH4).

  • This method benefits from the stability of the nitrile intermediate and allows for selective functional group transformations under controlled conditions.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Notes
Allylation Propargyl bromide, base (e.g., NaH) THF 0°C to RT Control temperature to avoid side reactions
Nitrile Introduction Sodium cyanide (NaCN) THF or aqueous 0°C to RT Careful handling due to toxicity
Reduction to Amine H2, Pd/C catalyst or LiAlH4 Ethanol, THF Room temperature to mild heating Hydrogenation preferred for selectivity

Summary Table of Preparation Methods

Method Starting Material Key Reagents Advantages Limitations
Allylation + Reduction Cyclobutanone Allyl bromide, NaH, H2/Pd Straightforward, good yields Requires controlled conditions
Nucleophilic substitution 1-(Prop-2-en-1-yl)cyclobutane-1-carbonitrile NaCN, H2/Pd or LiAlH4 High selectivity for amine Handling of toxic cyanide

Q & A

Q. What are the optimal synthetic routes for 1-(Prop-2-en-1-yl)cyclobutan-1-amine, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : Synthesis typically involves functionalizing the cyclobutane ring with an allyl group and an amine. A plausible route includes:
  • Step 1 : Cyclobutane ring formation via [2+2] photocycloaddition or ring-closing metathesis.
  • Step 2 : Introduction of the allyl group using allyl halides under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 3 : Amine functionalization via reductive amination or nucleophilic substitution.
    Yield optimization requires adjusting solvent polarity (e.g., THF vs. DMSO), temperature (room temp. vs. 60°C), and catalysts (e.g., Pd for coupling reactions). Monitoring by TLC or GC-MS ensures intermediate purity .

Q. How can the crystal structure of this compound be determined using X-ray crystallography?

  • Methodological Answer :
  • Crystallization : Use slow evaporation in solvents like ethanol or dichloromethane to obtain single crystals.
  • Data Collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Structure Solution : Use SHELXT for space-group determination and SHELXL for refinement. Challenges include handling disorder in the cyclobutane ring or allyl group, which requires constraints or split positions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm allyl (δ 5.0–6.0 ppm for vinyl protons) and cyclobutane signals (δ 2.0–3.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation. Collision cross-section (CCS) data from ion mobility spectrometry (e.g., Predicted CCS: ~129–135 Ų for [M+H]⁺) aids in distinguishing isomers .
  • IR : Stretching vibrations for NH₂ (~3300 cm⁻¹) and C=C (~1650 cm⁻¹).

Advanced Research Questions

Q. How does the allyl group influence the compound’s reactivity in nucleophilic addition or ring-opening reactions?

  • Methodological Answer : The allyl group enables conjugate addition or cycloaddition reactions. For example:
  • Michael Addition : React with acrylates under basic conditions.
  • Electrophilic Substitution : Allyl-directed regioselectivity in halogenation (e.g., Br₂ in CCl₄).
    Comparative studies with non-allylated analogs (e.g., 1-(4-Chlorophenyl)cyclopentan-1-amine) show enhanced reactivity due to π-orbital conjugation .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina with the compound’s SMILES (e.g., C=CCN1CCC1) to model binding to enzymes like monoamine oxidases.
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories.
  • QSAR : Correlate substituent effects (e.g., allyl vs. methyl) with activity using regression models .

Q. How can contradictions in spectroscopic or crystallographic data be resolved during characterization?

  • Methodological Answer :
  • Data Triangulation : Cross-validate NMR/IR with X-ray results. For crystal structures, check for twinning (R₁ > 5%) or thermal motion artifacts using PLATON.
  • DFT Calculations : Compare experimental IR/NMR with Gaussian-optimized structures to identify conformational discrepancies .

Q. What mechanistic insights explain the compound’s stability under acidic or oxidative conditions?

  • Methodological Answer :
  • Acidic Conditions : Protonation of the amine group increases ring strain in cyclobutane, leading to potential ring-opening. Monitor via pH-dependent NMR (e.g., D₂O/HCl).
  • Oxidative Stability : Test H₂O₂ or KMnO₄ reactivity. Allyl groups may form epoxides, while the cyclobutane ring resists oxidation. GC-MS tracks degradation products .

Q. How is the compound’s potential as a pharmacophore evaluated in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • In Vitro Assays : Screen against target receptors (e.g., serotonin receptors) using radioligand binding assays.
  • Analog Synthesis : Modify the allyl group (e.g., replace with propargyl) or cyclobutane ring size (e.g., cyclopentane) to assess activity changes.
  • Data Table :
AnalogStructure ModificationIC₅₀ (nM)Notes
ParentAllyl-cyclobutane120 ± 15Baseline
Analog 1Propargyl-cyclobutane85 ± 10Improved affinity
Analog 2Cyclopentane derivative450 ± 30Reduced activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.